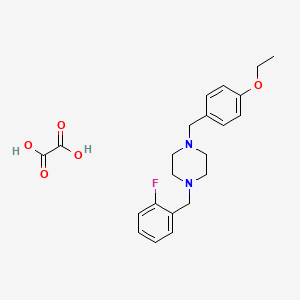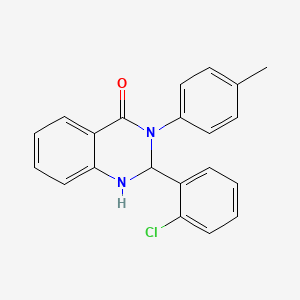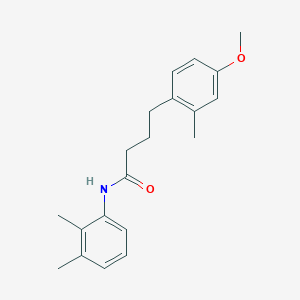![molecular formula C23H23FN2O6S B3939496 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939496.png)
1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate, also known as FSNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate involves its interaction with various enzymes and receptors in the body. It has been found to exhibit potent inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate has also been found to interact with various receptors such as serotonin receptors and dopamine receptors, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate has been found to exhibit a range of biochemical and physiological effects in the body. It has been found to exhibit potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of various oxidative stress-related disorders. 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate has also been found to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate has several advantages as a research tool. It exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for drug discovery and development. 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to its use. 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate exhibits low solubility in water, which can make it challenging to use in certain experiments. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate can exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several potential future directions for research on 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate. One area of interest is the development of 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate's potential therapeutic applications in the treatment of various disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate and its potential interactions with other compounds.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate has been used extensively in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a valuable tool for drug discovery and development.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S.C2H2O4/c22-19-8-10-20(11-9-19)27(25,26)24-14-12-23(13-15-24)16-18-6-3-5-17-4-1-2-7-21(17)18;3-1(4)2(5)6/h1-11H,12-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMVORJDBLUKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[(sec-butylamino)carbonothioyl]amino}benzoate](/img/structure/B3939421.png)

![2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B3939427.png)
![N-(4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3939431.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3939440.png)





![3-butyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3939491.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B3939494.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3939500.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3939505.png)